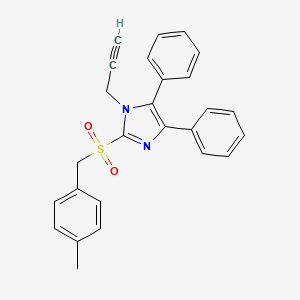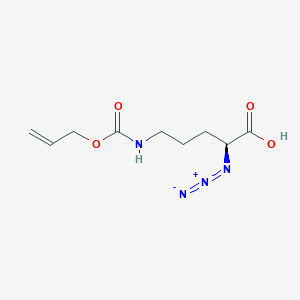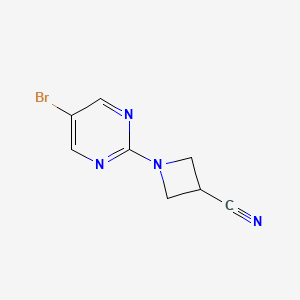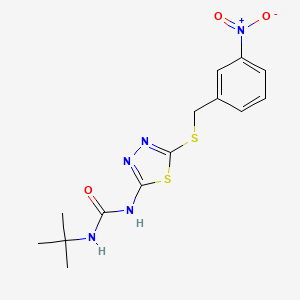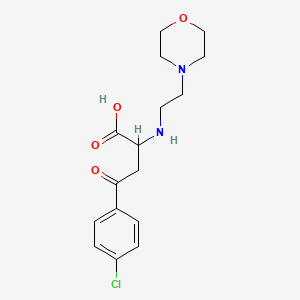
4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a structurally complex molecule that may have potential biological activity or could serve as a building block in organic synthesis. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the possible properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including ring-opening reactions, as seen in the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, which was obtained by reacting itaconic anhydride with 3-aminoacetophenone . Another related synthesis is the preparation of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, where a Vilsmeier-Haack reagent was used to protect the amino group during the synthesis . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Density Functional Theory (DFT) calculations are a common tool for predicting and analyzing the molecular structure of organic compounds. For instance, DFT and Time-Dependent DFT (TD-DFT) calculations were used to determine the structural parameters and spectroscopic properties of similar compounds, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile . These computational methods could be applied to the compound of interest to predict its molecular structure and electronic properties.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied through various spectroscopic techniques and theoretical calculations. For example, the novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was synthesized and its structure elucidated by spectroscopic methods, and its reactivity was analyzed using DFT calculations . The chemical behavior of the compound could be inferred from such studies, suggesting potential reactivity patterns and interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. The crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using single-crystal X-ray diffraction, and its thermal stability was assessed by TGA and DTA analysis . Similarly, the thermal behavior and nonlinear optical properties of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid were explored, providing insights into its stability and potential applications . These analyses are crucial for understanding the stability, solubility, and other physical properties of the compound .
科学的研究の応用
Molecular Docking and Spectroscopic Studies
Molecular docking studies, along with vibrational, structural, electronic, and optical investigations, have been conducted on derivatives of 4-oxobutanoic acid. Notably, these studies highlight the biological relevance and potential pharmacological importance of butanoic acid derivatives. For instance, the docking studies suggest that these compounds can inhibit Placenta Growth Factor (PIGF-1), indicating potential biological activities (Vanasundari et al., 2018).
Vibrational Spectroscopy and Supramolecular Studies
Vibrational spectroscopic techniques, coupled with DFT calculations, have been employed to understand the structural nuances of chloramphenicol derivatives, including those structurally related to 4-oxobutanoic acid. These studies reveal intricate details about hydrogen bonding and other non-conventional interactions, crucial for understanding the molecular behavior of these compounds (Fernandes et al., 2017).
Crystallography and Thermal Analysis
Extensive crystallographic and thermal analysis of 4-oxobutanoic acid derivatives has been conducted. These studies not only reveal the molecular geometry but also the thermal stability of the compounds, providing valuable insights into their potential applications in various scientific fields (Nayak et al., 2014).
Reaction Mechanism Studies
Research focusing on the interaction and reaction mechanisms of 4-oxobutanoic acids has shed light on the nucleophilicity and electrophilic centers of the substrates. This understanding is vital for designing reaction pathways and synthesizing novel compounds with desired properties (Amalʼchieva et al., 2022).
Synthesis of PET Agents for Medical Imaging
In medical imaging, particularly for diseases like Parkinson's disease, specific derivatives of 4-oxobutanoic acid have been synthesized and explored as potential PET imaging agents. This highlights the compound's relevance in the development of diagnostic tools in medicine (Wang et al., 2017).
Safety And Hazards
特性
IUPAC Name |
4-(4-chlorophenyl)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c17-13-3-1-12(2-4-13)15(20)11-14(16(21)22)18-5-6-19-7-9-23-10-8-19/h1-4,14,18H,5-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHWBDSFPBGCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2500812.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2500813.png)
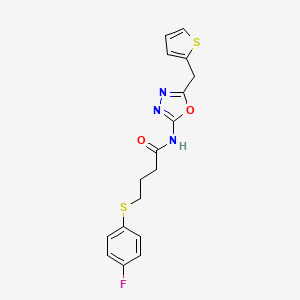
![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)
![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)
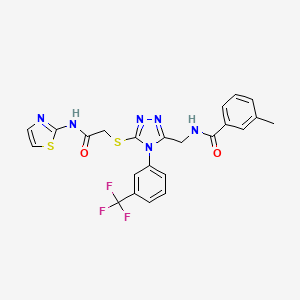
![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)
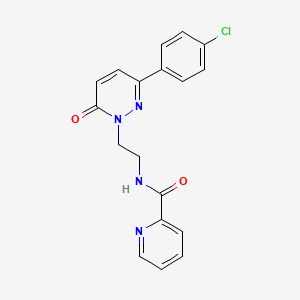
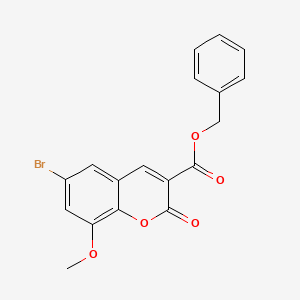
![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)
